

A Comparative Guide to Diisononyl Phthalate (DINP) and Its Alternative, DINCH

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Compound of Interest

Compound Name: *Diisononyl phthalate*

Cat. No.: *B1148559*

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For researchers, scientists, and drug development professionals, the selection of appropriate materials is paramount to ensure the integrity, safety, and efficacy of their products.

Plasticizers, essential components in many polymeric materials, play a crucial role in imparting flexibility and durability. This guide provides an objective comparison of **diisononyl phthalate** (DINP), a commonly used plasticizer, and its non-phthalate alternative, di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH). This comparison is supported by experimental data to aid in the informed selection of plasticizers for sensitive applications.

Performance Comparison: DINP vs. DINCH

The performance of a plasticizer is evaluated based on several key parameters, including its efficiency in softening the polymer, its tendency to migrate out of the material, and the mechanical properties it imparts to the final product.

Physical and Mechanical Properties

The choice of plasticizer significantly influences the mechanical characteristics of the polymer. The following table summarizes the typical physical and mechanical properties of PVC plasticized with DINP and DINCH.

| Property | Test Method | PVC with DINP | PVC with DINCH | Key Observations |
|-----------------------------|-------------|------------------|---------------------------|---|
| Tensile Strength | ASTM D882 | Typically higher | Typically lower | PVC with DINP tends to exhibit greater resistance to breaking under tension. |
| Elongation at Break | ASTM D882 | Lower | Higher | DINCH generally imparts greater flexibility, allowing the material to stretch more before breaking. |
| Hardness (Shore A) | ASTM D2240 | Higher | Lower | A lower Shore A value for DINCH indicates greater softness and plasticizing efficiency at the same concentration. [1] |
| Low-Temperature Brittleness | ASTM D746 | Good | Excellent | DINCH often exhibits better performance at low temperatures, maintaining flexibility. |
| Volatility (Weight Loss) | - | Lower than DEHP | Generally lower than DINP | Lower volatility indicates greater permanence and reduced loss of |

plasticizer over
time.[2][3][4]

Migration Characteristics

Plasticizer migration, the process by which the plasticizer leaches from the polymer matrix, is a critical concern, especially in applications involving direct contact with pharmaceuticals, biological fluids, or food.

| Simulant | Test Condition | Migration Rate of DINP | Migration Rate of DINCH | Key Observations |
|--|-------------------------|------------------------|-------------------------|---|
| Food Simulant (e.g., 95% ethanol) | - | Higher | Lower | DINCH generally exhibits a lower migration rate into fatty food simulants compared to DINP.[5] |
| Water/Aqueous Solutions | - | Low | Very Low | Both plasticizers have low water solubility, resulting in minimal migration into aqueous media. |
| Dynamic Flow (e.g., medical tubing) | 24h, various flow rates | Higher | Lower | Under dynamic flow conditions, DINCH shows less migration than DINP. |

Toxicological Profile: A Comparative Overview

The toxicological profiles of plasticizers are of utmost importance, particularly for applications in the pharmaceutical and medical device industries.

| Endpoint | DINP | DINCH | Key Observations |
|----------------------|---|--|--|
| Endocrine Disruption | Potential for weak estrogenic and anti-androgenic effects. Can interact with PPARs. | Generally considered to have a more favorable endocrine disruption profile. Metabolites can also activate PPARs. | Both can influence lipid metabolism through PPAR activation, though DINCH is often cited as a safer alternative in terms of reproductive toxicity. |
| Cytotoxicity | Can exhibit cytotoxicity at high concentrations. | Metabolites have shown cytotoxicity in in-vitro studies. | The toxicity of metabolites is an important consideration for both plasticizers. |
| Carcinogenicity | Classified as a Group 2B carcinogen by IARC (possibly carcinogenic to humans). | Not classified as a carcinogen by major regulatory bodies. | DINCH is generally favored due to the lack of carcinogenicity concerns. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the performance of plasticizers.

Protocol 1: Plasticizer Migration via Solvent Extraction (based on ASTM D1239)

Objective: To quantify the amount of plasticizer that migrates from a PVC film into a liquid simulant.

Methodology:

- Specimen Preparation: PVC films plasticized with either DINP or DINCH are cut into standardized dimensions (e.g., 50 x 50 mm). The initial weight of each specimen is accurately recorded.
- Immersion: The specimens are fully immersed in a specified volume of a pre-heated chemical reagent (e.g., food simulant, ethanol, or distilled water) within a sealed container.
- Incubation: The containers are maintained at a constant temperature (e.g., 23°C or 40°C) for a defined period (e.g., 24 hours).
- Post-Incubation Processing: After incubation, the specimens are removed, carefully wiped dry, and may be rinsed with a suitable solvent if the extraction liquid is non-volatile.
- Quantification: The final weight of the dried specimen is measured. The weight loss is calculated as the percentage of the initial weight, representing the amount of migrated plasticizer. Alternatively, the concentration of the plasticizer in the extraction solvent can be quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Tensile Properties of Thin Plastic Sheeting (based on ASTM D882)

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of plasticized PVC films.

Methodology:

- Specimen Preparation: Rectangular or dumbbell-shaped specimens are cut from the plasticized PVC sheets. The dimensions are precisely measured.
- Conditioning: Specimens are conditioned under controlled temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing.
- Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.
- Data Acquisition: The force and elongation are continuously recorded throughout the test.

- Calculations:
 - Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area.
 - Elongation at Break: The percentage increase in length at the point of fracture.
 - Modulus of Elasticity: The stiffness of the material, determined from the slope of the initial linear portion of the stress-strain curve.

Protocol 3: In-Vitro Adipogenesis Assay in 3T3-L1 Cells

Objective: To assess the potential of plasticizers to induce the differentiation of pre-adipocytes into mature adipocytes.

Methodology:

- Cell Culture: 3T3-L1 pre-adipocyte cells are cultured to confluence in a basal medium.
- Differentiation Induction: Two days post-confluence, the cells are treated with a differentiation medium containing a cocktail of inducers (e.g., insulin, dexamethasone, and IBMX) and the test plasticizer (DINP or DINCH) at various concentrations.
- Maintenance: After a set period (e.g., 2-3 days), the differentiation medium is replaced with a maintenance medium containing insulin and the test plasticizer. The medium is replenished every 2-3 days.
- Lipid Accumulation Staining: After approximately 8-10 days of differentiation, the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids in mature adipocytes.
- Quantification: The stained lipid droplets can be visualized by microscopy. For quantitative analysis, the Oil Red O stain is extracted from the cells and the absorbance is measured spectrophotometrically.

Protocol 4: Gene Expression Analysis in 3T3-L1 Cells

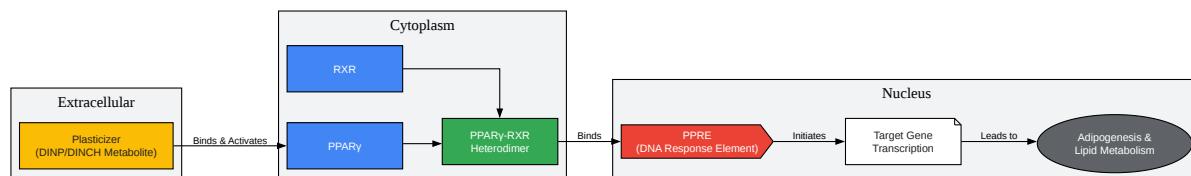
Objective: To determine the effect of plasticizer exposure on the expression of genes involved in adipogenesis.

Methodology:

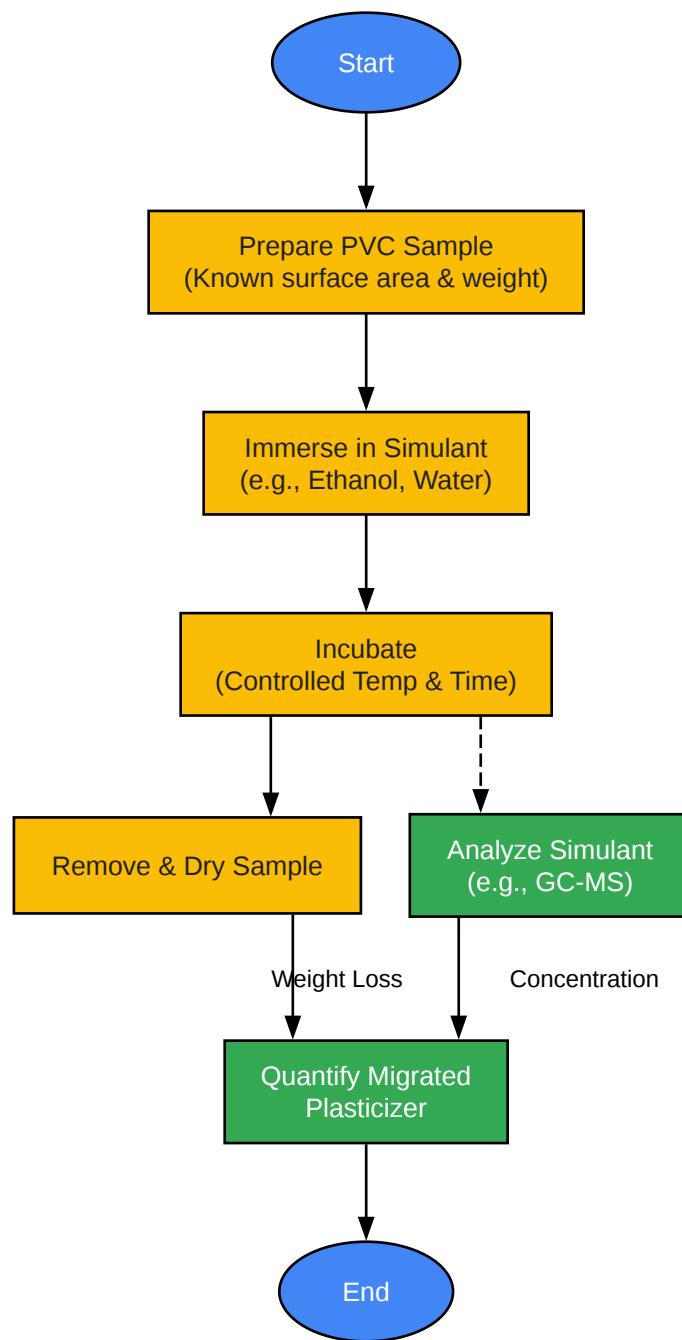
- Cell Treatment: 3T3-L1 cells are cultured and differentiated as described in Protocol 3, with and without exposure to DINP or DINCH.
- RNA Extraction: At specific time points during the differentiation process, total RNA is extracted from the cells using a suitable RNA isolation kit.
- RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer, and the integrity is assessed via gel electrophoresis or a bioanalyzer.
- Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
- Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., Pparg, Cebpa, Fabb4) are quantified by qRT-PCR using gene-specific primers. The expression levels are typically normalized to a stable housekeeping gene.
- Data Analysis: The relative gene expression changes between the treated and control groups are calculated using the $\Delta\Delta Ct$ method.

Visualizing Key Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

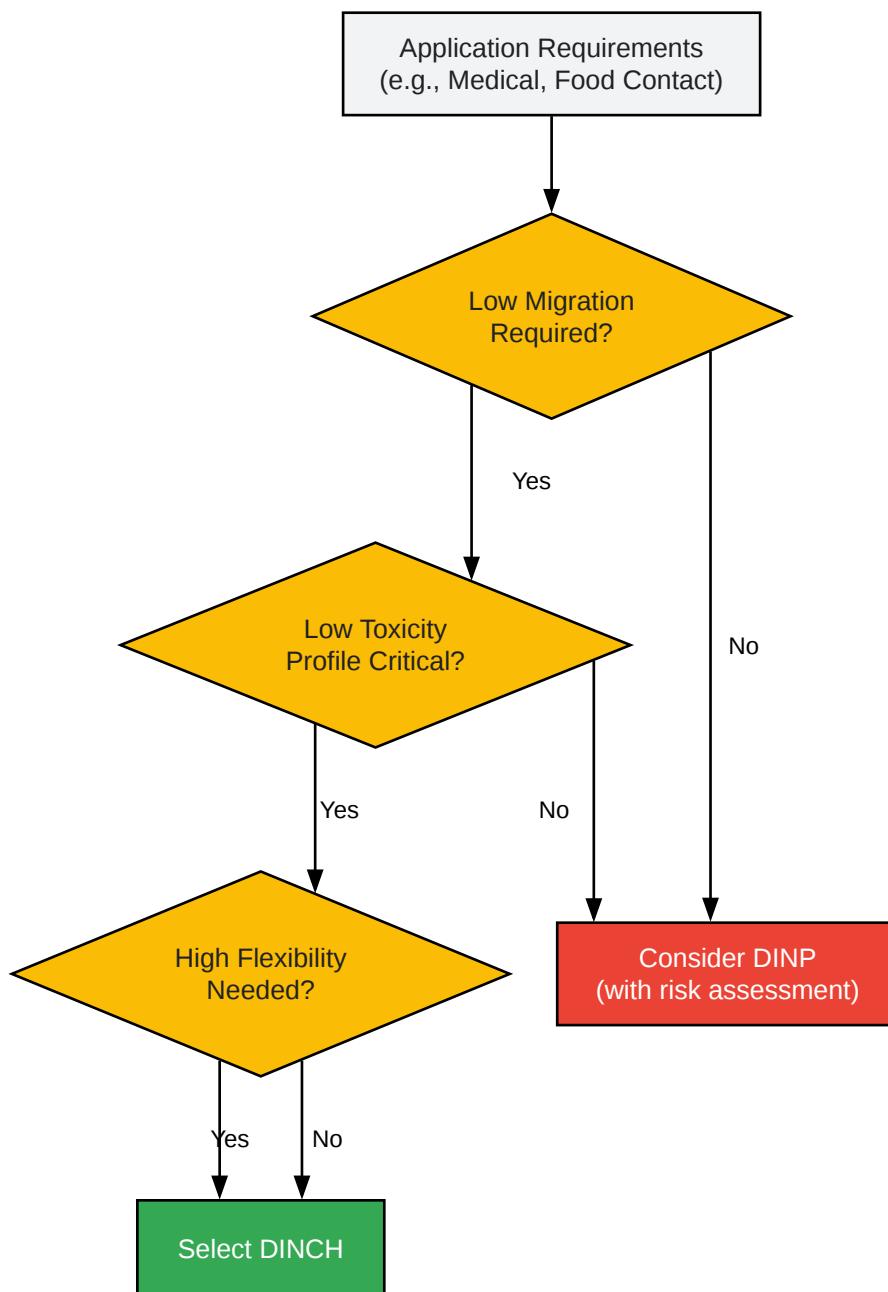
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PPARy Signaling Pathway Activation



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Experimental Workflow for Migration Testing

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Logical Flow for Plasticizer Selection

Conclusion

The choice between DINP and DINCH as a plasticizer requires a careful evaluation of the specific application's performance requirements and safety considerations. While DINP has been a widely used and cost-effective plasticizer, concerns regarding its toxicological profile have led to the increasing adoption of alternatives like DINCH.

DINCH generally offers a superior safety profile, with lower migration rates and no classification as a carcinogen. It also tends to provide better low-temperature flexibility. However, PVC plasticized with DINP may exhibit higher tensile strength. For applications in the pharmaceutical, medical device, and food contact industries, where low leachability and high biocompatibility are critical, DINCH often presents a more suitable choice. This guide provides a foundational understanding to aid researchers and professionals in making an informed decision based on experimental data and established testing protocols.

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